2-Hydroxy-5-nitrobenzonitrile

Overview

Description

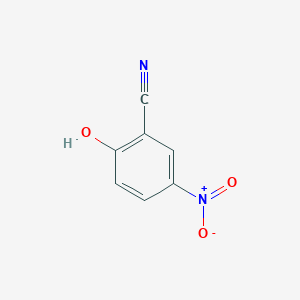

2-Hydroxy-5-nitrobenzonitrile is an organic compound with the molecular formula C7H4N2O3. It is characterized by the presence of a hydroxyl group (-OH) and a nitro group (-NO2) attached to a benzene ring, along with a nitrile group (-CN). This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-5-nitrobenzonitrile can be synthesized through the nitration of salicylonitrile. The process involves the addition of concentrated nitric acid to salicylonitrile in the presence of glacial acetic acid. The reaction is carried out at a controlled temperature of 50-70°C for about 4 hours. After the reaction, the mixture is cooled, poured into ice water, and filtered to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the product. The process involves careful control of temperature, concentration, and reaction time to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-nitrobenzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The hydroxyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of 2-hydroxy-5-aminobenzonitrile.

Substitution: Formation of various substituted benzonitrile derivatives.

Scientific Research Applications

2-Hydroxy-5-nitrobenzonitrile has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of drugs targeting specific enzymes and receptors.

Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-nitrobenzonitrile involves its interaction with specific molecular targets. The hydroxyl and nitro groups play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. For instance, it has been shown to inhibit protein tyrosine phosphatases, which are involved in signal transduction and cellular regulation .

Comparison with Similar Compounds

- 2-Hydroxy-5-nitrobenzaldehyde

- 2-Hydroxy-5-nitrobenzoic acid

- 3-Nitrobenzonitrile

- 2-Chloro-5-nitrobenzonitrile

Comparison: 2-Hydroxy-5-nitrobenzonitrile is unique due to the presence of both hydroxyl and nitro groups on the benzene ring, which imparts distinct chemical propertiesThe presence of the nitro group also makes it more susceptible to reduction reactions compared to 3-Nitrobenzonitrile .

Biological Activity

2-Hydroxy-5-nitrobenzonitrile (C₇H₄N₂O₃), also known as 4-nitro-2-cyanophenol, is an aromatic compound notable for its diverse biological activities. This article delves into its structural characteristics, synthesis, and various biological effects, supported by case studies and research findings.

Structural Characteristics

The compound features a hydroxyl group (-OH) at the 2-position and a nitro group (-NO₂) at the 5-position on a benzene ring. Its molecular weight is approximately 164.12 g/mol, which facilitates its participation in various chemical reactions, making it a potential precursor for synthesizing more complex organic molecules.

Synthesis Methods

Several methods can be employed to synthesize this compound, including:

- Nitration of 2-hydroxybenzonitrile : This method involves the introduction of a nitro group into the aromatic ring.

- Refluxing with nitric acid : This approach allows for controlled nitration under acidic conditions.

- Electrophilic substitution reactions : These reactions can modify the compound's structure to enhance its biological activity.

The versatility in synthesis highlights the compound's potential in medicinal chemistry and organic synthesis.

Biological Activity

Preliminary studies indicate that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Research has shown that this compound possesses significant antibacterial properties against various pathogens such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. In one study, it demonstrated effective inhibition at concentrations of 20 μg/ml and 50 μg/ml, comparable to standard antibiotics like penicillin and streptomycin .

- Antifungal Activity : The compound also showed antifungal effects against Candida albicans and Aspergillus niger, further supporting its potential as an antimicrobial agent .

- Anticancer Properties : Some derivatives of this compound have been evaluated for anticancer activity, indicating that modifications to its structure may enhance its efficacy against cancer cells .

- Antioxidant Activity : The presence of hydroxyl and nitro groups contributes to its antioxidant properties, which are crucial in combating oxidative stress in biological systems.

Case Studies and Research Findings

- Antimicrobial Evaluation : A study synthesized novel derivatives from this compound and evaluated their antimicrobial activity. The results indicated that compounds derived from this base exhibited moderate to high activity against both bacterial and fungal strains .

- Molecular Docking Studies : Molecular docking studies have been conducted to understand the interaction of this compound with specific biological targets. These studies suggest that the compound can effectively bind to proteins involved in microbial resistance mechanisms, offering insights into its potential therapeutic applications .

- Synthesis of Thiadiazoles : As a building block, this compound has been used in synthesizing thiadiazoles, which are known for their diverse applications in medicinal chemistry. This highlights the compound's utility beyond its inherent biological activities.

Summary Table of Biological Activities

| Activity Type | Organisms/Targets | Concentration Tested | Comparison Standard |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 20 μg/ml, 50 μg/ml | Penicillin, Streptomycin |

| Antifungal | Candida albicans, Aspergillus niger | 20 μg/ml, 50 μg/ml | Griseofulvin |

| Anticancer | Various cancer cell lines | Varies | N/A |

| Antioxidant | Various cellular models | N/A | N/A |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Hydroxy-5-nitrobenzonitrile, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves nitration of a hydroxybenzonitrile precursor. For example, nitration at the para-position relative to the hydroxyl group requires controlled reaction conditions (e.g., nitric acid/sulfuric acid mixtures at 0–5°C). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Purity verification should include HPLC (≥95% purity) and melting point analysis .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : and NMR can confirm the nitrile (-C≡N), hydroxyl (-OH), and nitro (-NO) groups. For instance, the nitrile carbon typically appears at ~115–120 ppm in NMR .

- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H] for CHNO: calcd. 177.0299) .

- IR : Peaks at ~2240 cm (C≡N stretch) and ~1530 cm (asymmetric NO stretch) further support structural assignments .

Q. How should this compound be safely stored and handled in the lab?

- Methodological Answer : Store in airtight, light-resistant containers under dry, inert conditions (argon or nitrogen atmosphere). Use PPE (gloves, goggles) to avoid skin/eye contact. Ensure fume hood ventilation during handling to minimize inhalation risks. Spills should be contained with inert absorbents (e.g., sand) and disposed of as hazardous waste .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectroscopic data for nitro-substituted benzonitriles?

- Methodological Answer : Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or impurities. Cross-validate using multiple techniques:

- Compare experimental NMR with computational predictions (DFT calculations).

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Repeat analyses in different solvents (e.g., DMSO-d vs. CDCl) to assess tautomeric shifts .

Q. How does the electronic nature of the nitro group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The nitro group’s strong electron-withdrawing effect deactivates the aromatic ring, limiting electrophilic substitution. However, it enhances reactivity in nucleophilic aromatic substitution (e.g., with amines or thiols) at the ortho position relative to the nitro group. Optimize reactions using Pd-catalyzed conditions (e.g., Suzuki-Miyaura coupling with boronic acids) in polar aprotic solvents (DMF, DMSO) at 80–100°C .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate the compound in buffered solutions (pH 1–13) at 25°C for 24–72 hours. Monitor degradation via HPLC. Nitro groups are generally stable in acidic conditions but may hydrolyze in strong bases.

- Thermal Stability : Use TGA/DSC to assess decomposition temperatures (>200°C typical for nitriles). Store below 25°C to prevent sublimation .

Q. How can computational modeling predict the regioselectivity of nitration in hydroxybenzonitrile derivatives?

- Methodological Answer : Employ DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and identify electron-rich sites. For 2-hydroxybenzonitrile, nitration at the 5-position is favored due to resonance stabilization of the nitro group by the adjacent hydroxyl. Validate predictions with NMR kinetic studies using mixed acid systems .

Q. What methodologies assess the ecotoxicological impact of this compound in aquatic systems?

- Methodological Answer : Follow OECD guidelines for acute toxicity testing:

- Daphnia magna assay : Expose organisms to 0.1–10 mg/L concentrations for 48 hours; calculate LC.

- Algal growth inhibition : Measure chlorophyll-a reduction in Raphidocelis subcapitata after 72-hour exposure.

- Mitigate environmental release by incorporating biodegradation studies (e.g., OECD 301F) .

Properties

IUPAC Name |

2-hydroxy-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c8-4-5-3-6(9(11)12)1-2-7(5)10/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQNPFJBRPRBFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455712 | |

| Record name | 2-hydroxy-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39835-09-1 | |

| Record name | 2-Hydroxy-5-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39835-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-hydroxy-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-5-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.